molecular formula C21H19ClN4O2S B3030221 Keto Ziprasidone CAS No. 884305-07-1

Keto Ziprasidone

Cat. No. B3030221
CAS RN: 884305-07-1
M. Wt: 426.9 g/mol
InChI Key: SJOODKMSLMNGEY-UHFFFAOYSA-N
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Description

Keto Ziprasidone is an impurity of Ziprasidone . Ziprasidone, an antipsychotic agent, is a combined 5-HT (serotonin) and dopamine receptor antagonist .


Molecular Structure Analysis

The molecular formula of Keto Ziprasidone is C21H19ClN4O2S . The molecular weight is 426.92 .


Physical And Chemical Properties Analysis

Keto Ziprasidone is an off-white to light yellow powder . It has a molecular weight of 426.92 . The storage conditions are: powder at -20°C for 3 years, in solvent at -80°C for 6 months and at -20°C for 1 month .

Scientific Research Applications

1. Pharmacokinetics and Drug Interaction

Ziprasidone undergoes extensive metabolism, and its interaction with other drugs like ketoconazole has been studied. For instance, a study found that co-administration of ziprasidone with ketoconazole led to a modest increase in ziprasidone exposure, although the changes were not clinically significant (Miceli et al., 2000).

2. Metabolism in Different Species

Research on ziprasidone's metabolism in hepatic cytosolic fractions from various species including humans, rats, and dogs, identified a novel metabolite via reductive cleavage. This study provided insights into the clearance mechanism of ziprasidone (Miao et al., 2005).

3. Psychiatric Treatment Efficacy

Ziprasidone's efficacy in treating psychiatric conditions such as schizophrenia has been a focus of research. It's classified as a novel antipsychotic due to its unique binding profile to human receptors, suggesting effectiveness against positive, negative, and affective symptoms of schizophrenia (Schmidt et al., 2001).

4. Metabolic Effects in Patients

Studies have assessed the metabolic effects of ziprasidone, especially in patients with conditions like schizophrenia. For instance, a study showed that switching to ziprasidone in patients with schizophrenia and metabolic disturbances might improve side effects like weight gain and dyslipidemia (Montes et al., 2007).

5. Neuroprotective Effects

There's growing interest in the neuroprotective effects of ziprasidone. Research indicates that ziprasidone might have neuroprotective effects by recovering stress-induced decreases in BDNF mRNA expression in the rat hippocampus and neocortex, suggesting potential applications in neurodegenerative diseases (Park et al., 2009).

Mechanism of Action

Ziprasidone, the parent compound of Keto Ziprasidone, is an antipsychotic agent that works as a combined 5-HT (serotonin) and dopamine receptor antagonist . The specific mechanism of action for Keto Ziprasidone is not provided in the search results.

properties

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]acetyl]-6-chloro-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c22-16-11-17-13(10-20(28)23-17)9-15(16)18(27)12-25-5-7-26(8-6-25)21-14-3-1-2-4-19(14)29-24-21/h1-4,9,11H,5-8,10,12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOODKMSLMNGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Keto Ziprasidone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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